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2'-Chloro-2-hydroxy-5-
Compound Name:
methylbenzophenone
CAS No.: 6280-52-0
Cat. No.: B1596592

Molecular Weight & Structural Characterization Guide

Executive Summary & Core Identity

2'-Chloro-2-hydroxy-5-methylbenzophenone (CAS: 6280-52-0) represents a specialized
scaffold within the benzophenone family, distinct from the more common UV absorber 2-
hydroxy-5-methylbenzophenone (CAS: 1470-57-1) by the critical addition of an ortho-chlorine
substituent on the non-phenolic ring.[1]

This structural modification introduces steric bulk and electronic withdrawal, influencing both
the molecule's solubility profile and its excited-state dynamics.[1] In drug development, this
scaffold serves as a versatile intermediate for functionalized benzofurans and lipid-modulating
agents.[1] In materials science, it functions as a UV stabilizer mediated by Excited State
Intramolecular Proton Transfer (ESIPT).[1]

Molecular Identity Table[1]
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Property Value Technical Note
) Distinct from non-chlorinated
CAS Registry Number 6280-52-0
analog (1470-57-1)
Molecular Formula
) Used for stoichiometric
Average Molecular Weight 246.69 g/mol )
calculations
Base peak for Mass
Monoisotopic Mass 246.0448 Da Spectrometry (
)
Exact Mass ( Significant secondary peak (
248.0418 Da
) , ~32% abundance)
2-chlorophenyl)(2-hydroxy-5-
IUPAC Name ( phenyl)(2-ny Y
methylphenyl)methanone
Indicator of purity; sharp range
Melting Point 75-78 °C puriy prang

required

Synthetic Pathway: Friedel-Crafts Acylation

The synthesis of 2'-Chloro-2-hydroxy-5-methylbenzophenone follows a classic Friedel-

Crafts acylation mechanism.[1] Unlike the synthesis of Fenofibrate precursors which often

utilize para-substitution, this protocol targets the ortho-hydroxy position to establish the

intramolecular hydrogen bond essential for UV stability.[1]

Reaction Logic

The reaction couples p-Cresol (nucleophile) with 2-Chlorobenzoyl Chloride (electrophile) using

Aluminum Chloride (

) as the Lewis acid catalyst.[1]

e Why
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? It complexes with the acyl chloride to generate a highly electrophilic acylium ion.[1]

o Why High Temperature (130°C)? Initial acylation often occurs at the oxygen (O-acylation) to
form an ester.[1] High heat drives the Fries Rearrangement in situ, migrating the acyl group
to the ortho carbon (C-acylation) to form the thermodynamically stable chelated ketone.[1]

Experimental Protocol (Self-Validating)

Standard Safety: Perform in a fume hood.

reacts violently with water.[1]

o Reagent Preparation:

o Charge a 3-neck flask with p-Cresol (1.0 eq) and 2-Chlorobenzoyl chloride (1.0 eq) in
Chlorobenzene (Solvent).[1]

o IPC (In-Process Control):[1] Verify moisture content of solvent is <0.05% to prevent
catalyst deactivation.[1]

o Catalyst Addition:
o Cool mixture to 0-5 °C.
o Add

(1.1-1.2 eq) portion-wise over 30 minutes.

o Observation: Evolution of HCI gas indicates reaction initiation.[1]
» Reaction Phase:

o Slowly ramp temperature to 130 °C (reflux).

o Maintain reflux for 8—10 hours.[1]

o Validation: Monitor by TLC (Hexane/EtOAc 8:2) or HPLC until ester intermediate
disappears.[1]
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e Quenching & Isolation:
o Cool to 60 °C. Pour reaction mass into Ice/HCI mixture (hydrolysis of Aluminum complex).
o Separate organic layer.[1][2] Wash with water -> Brine.[1]

o Evaporate solvent.[1][2] Recrystallize from Methanol or Ethanol.[1]

Workflow Visualization
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Caption: Friedel-Crafts acylation workflow involving in-situ Fries rearrangement to secure the
ortho-hydroxy placement.

Mechanism of Action: UV Stabilization (ESIPT)
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For researchers utilizing this molecule in material stability or photopharmacology,
understanding the Excited State Intramolecular Proton Transfer (ESIPT) is vital.[1]

The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carbonyl oxygen.[1]
Upon UV irradiation, the molecule undergoes a barrierless proton transfer, dissipating the
energy as heat rather than destructive radical formation.[1]
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(UV Absorption)

ESIPT

everse Proton Transfer
Fast Proton Transfer)

Keto Form (Excited)
Proton Transferred
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Click to download full resolution via product page

Caption: The ESIPT cycle allows the molecule to absorb UV radiation and release it harmlessly

as thermal energy.[1]

Analytical Characterization & Validation
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To ensure the integrity of the synthesized or purchased material, the following analytical
signatures must be verified.

Mass Spectrometry (Isotopic Pattern)

Due to the presence of a single Chlorine atom, the mass spectrum will exhibit a characteristic
isotope pattern.[1] This is the primary method to distinguish this molecule from its non-
chlorinated analog.[1]

Molecular lon (
): 246.0 Da (Base Peak,
)]
* |sotope Peak (
): 248.0 Da (
)]
* Intensity Ratio: The height of the

peak should be approximately 32% of the

peak (Natural abundance of

)[1]

» Validation: If the M+2 peak is absent or <5%, the material is likely the non-chlorinated
impurity (2-hydroxy-5-methylbenzophenone).[1]

Proton NMR ( -NMR)

Solvent:

[1]

e 11.5-12.0 ppm (s, 1H): Chelated Phenolic -OH.[1] (Disappears with

shake).
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e 2.3 ppm (s, 3H): Methyl group (-CH3).[1]

e Aromatic Region: Complex multiplet due to the non-equivalent rings.[1] The 2'-chloro ring will
show distinct splitting patterns compared to a symmetric phenyl ring.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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